1-tert-Butyl-3-ethylcarbodiimide

Übersicht

Beschreibung

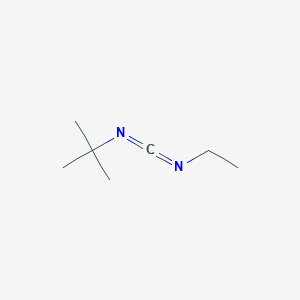

1-tert-Butyl-3-ethylcarbodiimide, also known as N-(Ethylcarbonimidoyl)-2-methyl-2-propanamine, is a chemical compound with the molecular formula C7H14N2 and a molecular weight of 126.20 g/mol . It is a carbodiimide, a class of compounds known for their use in peptide synthesis and other coupling reactions .

Vorbereitungsmethoden

1-tert-Butyl-3-ethylcarbodiimide can be synthesized through various methods. One common synthetic route involves the reaction of tert-butylamine with ethyl isocyanate under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve similar processes but on a larger scale, with additional purification steps to achieve high purity levels .

Analyse Chemischer Reaktionen

Peptide Bond Formation via TBEC/OxymaPure Coupling

TBEC is widely employed in solid-phase peptide synthesis (SPPS) due to its compatibility with green solvents and reduced toxicity.

Mechanism and Efficiency

-

TBEC activates carboxylic acids to form active O-acylisourea intermediates, which react with amines to form amide bonds .

-

When paired with OxymaPure (ethyl cyano(hydroxyimino)acetate), TBEC achieves coupling efficiencies >98% while avoiding hazardous hydrogen cyanide (HCN) formation—a critical drawback of diisopropylcarbodiimide (DIC) .

Key Reaction Parameters

Comparison with Diisopropylcarbodiimide (DIC)

TBEC addresses key limitations of traditional carbodiimides like DIC:

Reaction Byproducts

-

DIC reacts with OxymaPure to form oxadiazole derivatives and HCN .

-

TBEC avoids this pathway entirely, producing only soluble TBEU (1-tert-butyl-3-ethylurea) as a byproduct .

Urea Byproduct Solubility

| Byproduct | Solubility in DMF (g/L) | Clogging Risk |

|---|---|---|

| TBEU | >500 | Low |

| DIU | <50 | High |

Emerging Research Directions

-

Antimicrobial Peptide Synthesis : TBEC was utilized in the scalable production of murepavadin, a Gram-negative antibiotic, with 85% isolated yield .

-

Polymer Modification : TBEC facilitates crosslinking in biodegradable polymers, enhancing thermal stability by 20–30°C .

-

Bioconjugation : Efficiently links proteins to fluorescent tags with >90% labeling efficiency .

Wissenschaftliche Forschungsanwendungen

Sustainable Peptide Synthesis

Recent studies have emphasized TBEC's role in sustainable peptide synthesis, particularly in minimizing racemization and side reactions. A significant paper published by Pawlas et al. (2023) demonstrated that TBEC, when used with OxymaPure, effectively reduces the formation of toxic byproducts such as hydrogen cyanide (HCN) during peptide couplings. The study showed that TBEC/Oxyma-mediated couplings performed well in environmentally sensible solvents, yielding high-quality peptides with minimal racemization and precipitation .

Comparison with Other Coupling Reagents

| Reagent | Efficiency | Toxic Byproducts | Environmental Impact |

|---|---|---|---|

| TBEC | High | None (with Oxyma) | Low |

| DIC | Moderate | HCN | Moderate |

| EDC | Moderate | None | Moderate |

This table illustrates that TBEC outperforms DIC in terms of efficiency and environmental safety, making it a preferred choice for peptide synthesis.

Other Chemical Applications

Beyond peptide synthesis, TBEC has several other applications:

Guanylation of Amines

TBEC is utilized for the guanylation of amines, which is crucial in synthesizing various pharmaceutical compounds . This reaction benefits from TBEC's ability to activate carboxylic acids efficiently.

Synthesis of Metal Complexes

TBEC plays a role in synthesizing tantalum dimethylamido diamidato and guanidinato complexes for chemical vapor deposition (CVD) of nitride thin films. This application highlights its versatility beyond organic synthesis .

Hydroamination Reactions

TBEC is also employed in hydroamination reactions, where it acts as a coupling agent to facilitate the formation of nitrogen-containing compounds from alkenes and amines .

Scalable Synthesis of Liraglutide

A notable case study involves the scalable and sustainable DMF-free solid-phase synthesis of liraglutide, an analog of glucagon-like peptide-1 (GLP-1). The study employed TBEC-mediated couplings along with innovative purification strategies, demonstrating the reagent's effectiveness in producing complex peptides without toxic solvents .

Use in Green Chemistry Protocols

Another study focused on integrating TBEC into green chemistry protocols for solid-phase peptide synthesis using side-chain unprotected arginine and histidine. The results indicated that TBEC significantly reduced environmental impact while maintaining high yields and purity levels .

Wirkmechanismus

The mechanism of action of 1-tert-Butyl-3-ethylcarbodiimide involves its ability to activate carboxyl groups, facilitating the formation of amide bonds . This activation occurs through the formation of an intermediate, which then reacts with amines to form the desired product . The molecular targets and pathways involved in these reactions are primarily related to the activation and subsequent reaction of carboxyl and amine groups .

Vergleich Mit ähnlichen Verbindungen

1-tert-Butyl-3-ethylcarbodiimide is often compared with other carbodiimides such as N,N’-Diisopropylcarbodiimide and N,N’-Di-tert-butylcarbodiimide . While all these compounds serve as coupling reagents, this compound is noted for its higher efficiency and reduced formation of side products . This makes it a preferred choice in many synthetic applications .

Similar compounds include:

- N,N’-Diisopropylcarbodiimide

- N,N’-Di-tert-butylcarbodiimide

- N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide

Biologische Aktivität

1-tert-Butyl-3-ethylcarbodiimide (TBEC) is a carbodiimide compound widely used in organic synthesis, particularly in peptide coupling reactions. Its unique structure provides specific biological activities that have been the subject of various studies. This article delves into the biological activity of TBEC, focusing on its applications, mechanisms of action, and relevant research findings.

- Chemical Formula : C7H14N2

- Molecular Weight : 126.20 g/mol

- CAS Number : 1433-27-8

- IUPAC Name : N-(Ethylcarbonimidoyl)-2-methyl-2-propanamine

TBEC functions primarily as a coupling agent in peptide synthesis. It activates carboxylic acids to form reactive intermediates that can react with amines to form amides. This mechanism is crucial in the synthesis of peptides and other amine-containing compounds.

Biological Activity

The biological activity of TBEC has been explored in various contexts:

- Peptide Synthesis : TBEC has been shown to enhance the efficiency of peptide synthesis while minimizing racemization, a common issue in peptide coupling reactions. Studies indicate that TBEC can be a more sustainable alternative to traditional coupling agents like DIC (diisopropylcarbodiimide) .

- Toxicity and Safety : While TBEC is effective as a coupling agent, safety assessments have highlighted its potential irritant properties. It is classified as a flammable liquid and can cause skin and eye irritation . Proper handling and safety measures are essential when working with this compound.

- Efficiency in Solid-Phase Synthesis : Research indicates that TBEC is particularly effective in solid-phase peptide synthesis (SPPS). It demonstrates lower side reactions compared to other carbodiimides, making it a preferred choice for synthesizing complex peptides .

Comparative Analysis

The following table compares TBEC with other carbodiimides commonly used in peptide synthesis:

| Property | This compound (TBEC) | Diisopropylcarbodiimide (DIC) | N,N'-Diisopropylcarbodiimide (DIC) |

|---|---|---|---|

| Molecular Weight | 126.20 g/mol | 174.24 g/mol | 174.24 g/mol |

| Reactivity | High | Moderate | Moderate |

| Racemization Tendency | Low | High | Moderate |

| Toxicity | Moderate | High | High |

| Application | Peptide synthesis | Peptide synthesis | Peptide synthesis |

Case Studies

Several studies have highlighted the effectiveness of TBEC in biological applications:

- Sustainable Peptide Synthesis : A study published in Organic Process Research & Development emphasized the role of TBEC in achieving high-quality peptide synthesis with minimal environmental impact . The researchers noted that TBEC reduced by-products and improved overall yield.

- Comparative Efficacy : In comparative studies with DIC and other carbodiimides, TBEC consistently showed superior performance in terms of yield and purity of synthesized peptides, making it a valuable tool for chemists .

- Mechanistic Insights : Research has also focused on the mechanistic pathways through which TBEC operates, providing insights into its interaction with amino acids during the coupling process. This understanding aids in optimizing reaction conditions for better outcomes .

Eigenschaften

InChI |

InChI=1S/C7H14N2/c1-5-8-6-9-7(2,3)4/h5H2,1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTNYCDVWRSOCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C=NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404675 | |

| Record name | 1-tert-Butyl-3-ethylcarbodiimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1433-27-8 | |

| Record name | 1-tert-Butyl-3-ethylcarbodiimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-Butyl-3-ethylcarbodiimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.